

# 2,4-Dichloro-N-methylaniline molecular weight and formula

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## Compound of Interest

Compound Name: 2,4-Dichloro-N-methylaniline

Cat. No.: B1586786

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An In-Depth Technical Guide to **2,4-Dichloro-N-methylaniline** for Advanced Research Applications

## Introduction

**2,4-Dichloro-N-methylaniline** is a substituted aniline derivative of significant interest in chemical synthesis, drug development, and toxicology. As an intermediate, its precise chemical characteristics, reactivity, and analytical quantification are paramount for researchers and scientists. This guide provides a comprehensive overview of its core properties, a robust synthetic protocol, detailed analytical methodologies, and an exploration of its toxicological profile, grounded in established scientific principles.

## Part 1: Core Physicochemical Properties

Understanding the fundamental properties of a compound is the bedrock of its application in research. **2,4-Dichloro-N-methylaniline** is identified by a unique set of physical and chemical characteristics that dictate its handling, reactivity, and analytical behavior.

The molecular formula of **2,4-Dichloro-N-methylaniline** is  $C_7H_7Cl_2N$ .<sup>[1][2][3]</sup> Its molecular weight is 176.04 g/mol.<sup>[1][2][3][4][5]</sup> These foundational data points are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Table 1: Key Chemical Identifiers

Property	Value	Source
IUPAC Name	2,4-dichloro-N-methylaniline	[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Cl <sub>2</sub> N	[1][2][3]
Molecular Weight	176.04 g/mol	[1][2][3]
CAS Number	35113-88-3	[1]
InChI Key	DDBLVMDBBKQXTA-UHFFFAOYSA-N	[1]

Table 2: Physicochemical Data

Property	Value	Source
Melting Point	28-32 °C	
Appearance	White to pale cream powder	[6]
XLogP3-AA	3.2	[1]

The presence of two chlorine atoms on the aromatic ring and a methyl group on the nitrogen atom significantly influences the molecule's polarity, solubility, and metabolic fate. The XLogP value of 3.2 indicates a notable lipophilicity, suggesting it will readily partition into organic phases and biological membranes.[1]

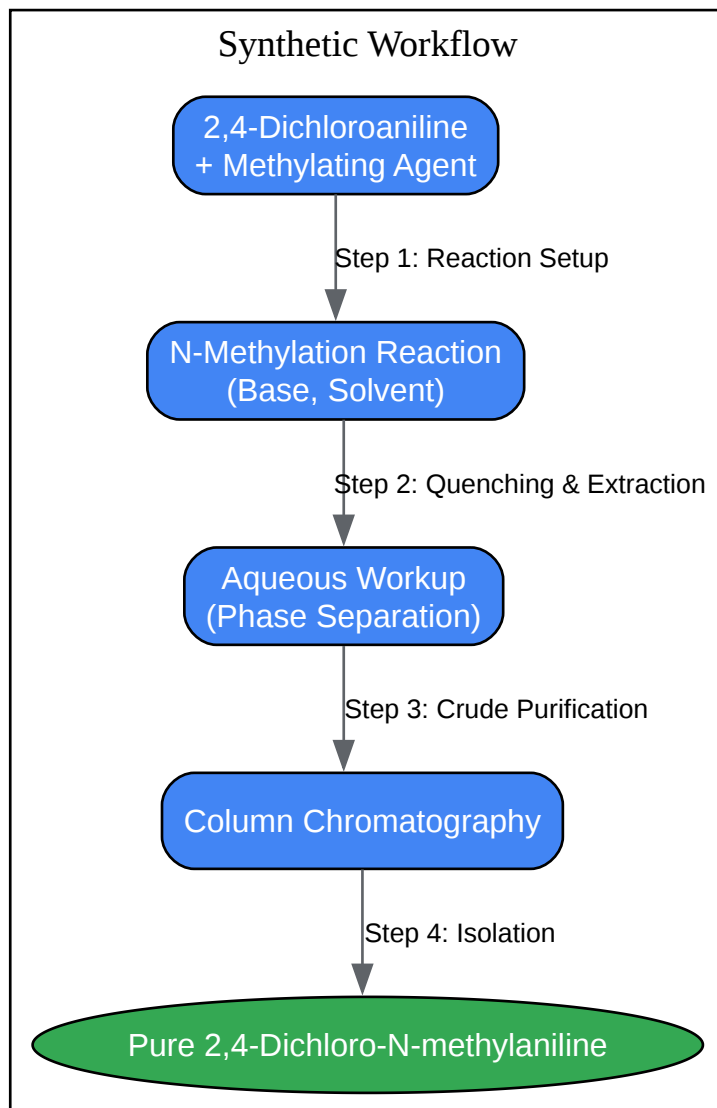
## Part 2: Synthesis and Purification Workflow

The synthesis of **2,4-Dichloro-N-methylaniline** is most commonly achieved via the N-methylation of its precursor, 2,4-dichloroaniline. This reaction is a cornerstone of organic synthesis, and understanding its mechanism is key to optimizing yield and purity.

## Causality of Experimental Choices

The chosen synthetic route involves a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline acts as a nucleophile, attacking an electrophilic methyl source, such as dimethyl sulfate or methyl iodide. A base is required to

deprotonate the resulting ammonium salt, regenerating the neutral N-methylated product and driving the reaction to completion. The choice of a relatively mild base, such as sodium carbonate, is crucial to prevent side reactions like hydrolysis of the methylating agent. Purification by column chromatography is selected due to the potential for side-products, such as the di-methylated aniline, and the need to remove unreacted starting material.



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Caption: Synthetic workflow for **2,4-Dichloro-N-methylaniline**.

## Experimental Protocol: N-Methylation of 2,4-Dichloroaniline

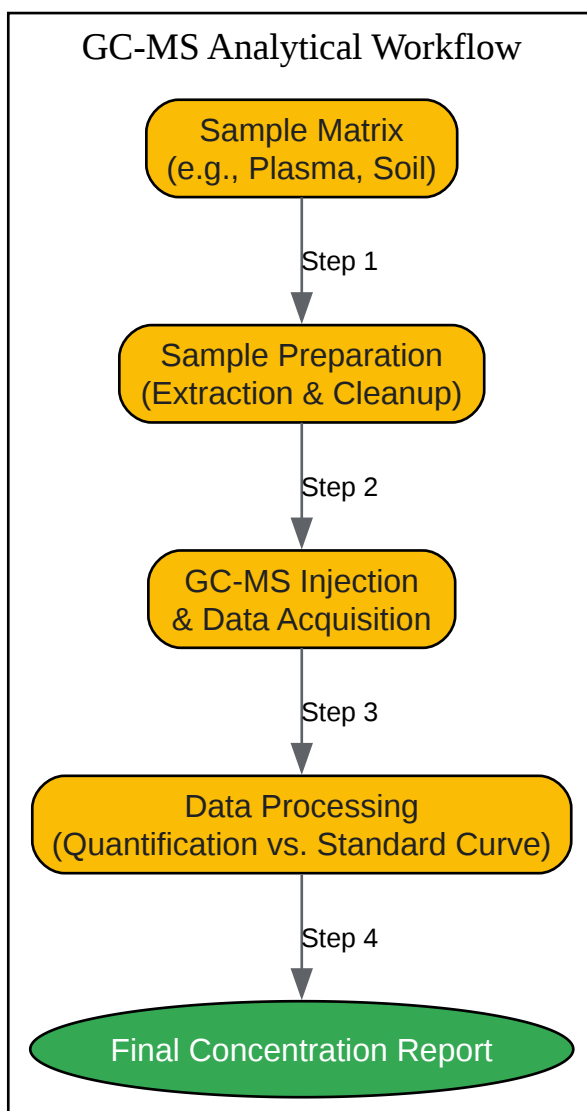
- **Reaction Setup:** To a solution of 2,4-dichloroaniline (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a mild base such as potassium carbonate (1.5 eq).
- **Addition of Methylating Agent:** Cool the mixture in an ice bath. Add a methylating agent, such as dimethyl sulfate (1.1 eq), dropwise while stirring vigorously. Causality: Dropwise addition under cooling controls the exothermic reaction and minimizes the formation of the N,N-dimethylated byproduct.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x). Causality: The aqueous wash removes the inorganic base and salts, while the product, being lipophilic, partitions into the ethyl acetate layer.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
- **Verification:** Confirm the identity and purity of the isolated fractions using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Part 3: Analytical Methodologies

Accurate and precise quantification of **2,4-Dichloro-N-methylaniline** is essential for metabolism studies, environmental monitoring, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose due to its high sensitivity and specificity.<sup>[7]</sup>

## Self-Validating Protocol: GC-MS Analysis

This protocol incorporates internal standards and quality control checks to ensure the trustworthiness of the results.



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Caption: GC-MS analytical workflow for quantification.

## Detailed Protocol: Quantification in a Biological Matrix

- Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of the sample (e.g., plasma), add an internal standard (e.g., a deuterated analog).
- Add 5 mL of a suitable extraction solvent like methylene chloride.[8]
- Vortex vigorously for 2 minutes and centrifuge to separate the phases.
- Carefully transfer the organic (lower) layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of a suitable solvent (e.g., methanol) for GC-MS analysis.[7]
- Instrumental Analysis (GC-MS):
  - GC Column: DB-5MS capillary column (30.0m  $\times$  0.25mm  $\times$  0.25 $\mu$ m) or equivalent.[7]
  - Inlet Temperature: 250°C.[7]
  - Oven Program: Start at 60°C, then ramp at 25°C/min to 300°C and hold for 5 minutes.[7]
  - Carrier Gas: Helium at a constant flow rate.[7]
  - MS Conditions: Electron Ionization (EI) at 70eV.[7] Monitor in Selected Ion Monitoring (SIM) mode for the characteristic ions of **2,4-Dichloro-N-methylaniline** and the internal standard.
- Calibration and Quantification:
  - Prepare a calibration curve using standards of known concentrations in a blank matrix.
  - Plot the ratio of the analyte peak area to the internal standard peak area against concentration.
  - Quantify the unknown sample concentration by interpolating its area ratio from the linear regression of the calibration curve. Trustworthiness: The use of an internal standard corrects for variations in extraction efficiency and injection volume, while the calibration curve ensures accurate quantification across a range of concentrations.

## Part 4: Toxicological Profile and Metabolic Considerations

Substituted anilines are a class of compounds with well-documented toxicological profiles. **2,4-Dichloro-N-methylaniline** is classified as acutely toxic and a potential sensitizer.

Table 3: GHS Hazard Classification

Hazard Code	Description	Class
H301	Toxic if swallowed	Acute Toxicity, Oral (Category 3)
H317	May cause an allergic skin reaction	Skin Sensitization (Category 1)
H318	Causes serious eye damage	Serious Eye Damage (Category 1)

Source:[1]

## Metabolic Pathways and Causality

The metabolism of chloroanilines is a critical factor in their toxicity. The biotransformation of compounds like **2,4-Dichloro-N-methylaniline** is primarily mediated by cytochrome P-450 (CYP450) enzymes in the liver.[9]

Key metabolic reactions for related N-alkylated anilines include:

- N-dealkylation (alpha-C-oxidation): The N-methyl group is oxidized and subsequently removed, yielding 2,4-dichloroaniline. This process is known to be dependent on CYP450.[9][10]
- N-oxidation: The nitrogen atom itself is oxidized to form an N-oxide metabolite. This pathway is often mediated by a flavin-containing monooxygenase (FMO) system.[9]
- Ring Hydroxylation: The aromatic ring can be hydroxylated, although this is often a minor pathway for highly chlorinated rings.

The metabolic activation of anilines can lead to the formation of reactive intermediates. For instance, N-oxidation can lead to the formation of hydroxylamines and nitroso compounds, which are capable of binding to macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity. Furthermore, the metabolism of dichloroanilines has been associated with hematological changes.[11]

## Conclusion

**2,4-Dichloro-N-methylaniline** is a compound with specific properties that require a knowledgeable approach for its synthesis, analysis, and handling. Its molecular weight of 176.04 g/mol and formula  $C_7H_7Cl_2N$  are the starting points for any quantitative work. The provided protocols for synthesis and GC-MS analysis offer robust, validated methods for researchers. A thorough understanding of its metabolic pathways is crucial for professionals in drug development and toxicology to anticipate its biological effects and ensure safe handling.

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